molecular formula C10H10F3N B12837791 (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B12837791
M. Wt: 201.19 g/mol
InChI Key: BLWIIBGLWOGEQG-IONNQARKSA-N
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Description

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group and the cyclopropane ring imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of a trifluoromethyl-substituted phenyl compound with a cyclopropane precursor under specific conditions to form the cyclopropane ring. Subsequent amination using appropriate reagents yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an inhibitor of lysine-specific demethylase 1 (LSD1), the compound modulates the activity of this enzyme, which plays a role in epigenetic regulation . By inhibiting LSD1, the compound can affect gene expression and potentially exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
  • (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
  • (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine

Uniqueness

The uniqueness of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for research and potential therapeutic applications, as it may exhibit different biological activities compared to similar compounds.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2/t7-,9+/m0/s1

InChI Key

BLWIIBGLWOGEQG-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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